molecular formula C10H19N5 B13620191 1-(1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperazine

1-(1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperazine

Cat. No.: B13620191
M. Wt: 209.29 g/mol
InChI Key: NNLGJOKPZAUGRQ-UHFFFAOYSA-N
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Description

1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine is a piperazine derivative featuring a 1,2,4-triazole moiety substituted with methyl groups at positions 4 and 3. The compound’s structure combines a flexible piperazine ring with a rigid triazole heterocycle, a design strategy commonly employed to enhance pharmacokinetic properties and target specificity in medicinal chemistry .

The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For instance, piperazine derivatives are often synthesized via reactions with acid chlorides (e.g., benzoyl chlorides) or through Mannich reactions to introduce functionalized side chains .

Properties

Molecular Formula

C10H19N5

Molecular Weight

209.29 g/mol

IUPAC Name

1-[1-(4,5-dimethyl-1,2,4-triazol-3-yl)ethyl]piperazine

InChI

InChI=1S/C10H19N5/c1-8(15-6-4-11-5-7-15)10-13-12-9(2)14(10)3/h8,11H,4-7H2,1-3H3

InChI Key

NNLGJOKPZAUGRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C(C)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,5-dimethyl-1,2,4-triazole with ethyl piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Piperazine Derivatives with Aromatic Substituents

  • 1-(4-Chlorobenzhydryl)piperazine benzamides (5a–g): These derivatives, substituted with benzoyl chlorides, exhibited cytotoxic activity against multiple cancer cell lines (e.g., HEPG2, MCF7) with IC₅₀ values in the micromolar range.
  • 1-(3-Trifluoromethylphenyl)piperazine : A serotonin receptor ligand (5-HT₁B subtype) with 65-fold selectivity over 5-HT₁A receptors, highlighting the role of electron-withdrawing groups (e.g., CF₃) in receptor affinity .

Triazole- and Piperazine-Containing Hybrids

  • Nitroimidazole-piperazinyl triazoles : Hybrids like 1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-((N1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine (9h) show enhanced solubility due to polar nitro groups, though their bioactivity data remain unreported .
  • 1,2,4-Triazole-3-thiones with piperazine: Tuberculostatic derivatives (MIC: 25–100 µg/mL) demonstrate that sulfur-containing triazoles improve antimicrobial activity compared to non-sulfur analogs .

Comparison : The dimethyl substitution on the triazole ring in the target compound may reduce metabolic degradation compared to nitro or thione groups, offering a balance between stability and activity.

Pharmacological Activity Profiles

Table 1: Activity Comparison of Selected Piperazine Derivatives

Compound Biological Activity Key Substituents Reference
1-(1-(4,5-Dimethyl-4H-triazol-3-yl)ethyl)piperazine Unknown (structural focus) 4,5-Dimethyltriazole, ethyl linker
1-(4-Chlorobenzhydryl)piperazine 5a Anticancer (IC₅₀: 2.1 µM, HEPG2) 4-Chlorobenzhydryl, benzamide
1-(3-Trifluoromethylphenyl)piperazine 5-HT₁B agonist (Kᵢ: 15 nM) 3-CF₃-phenyl
1-Phenoxyethyl-piperazine derivatives Antioxidant (↑ SOD activity) Phenoxyethyl

Anticancer Activity

The 4-chlorobenzhydryl-piperazine benzamides outperform many triazole-piperazine hybrids in cytotoxicity, likely due to enhanced aromatic stacking interactions with cellular targets. In contrast, triazole-based derivatives may prioritize CNS or antimicrobial applications due to their smaller size and polar substituents.

CNS Modulation

Compounds like 1-(m-trifluoromethylphenyl)piperazine exhibit high selectivity for serotonin receptors, whereas the target compound’s triazole group could favor interactions with dopaminergic or sigma receptors, as seen in analogs like N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-piperazinyl]butanol .

Biological Activity

1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine is a compound derived from the piperazine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C12H18N4C_{12}H_{18}N_{4}, with a molecular weight of 218.30 g/mol. The structure features a piperazine ring substituted with a triazole moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H18N4
Molecular Weight218.30 g/mol
IUPAC Name1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine
AppearanceWhite to off-white powder

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring enhances the compound's ability to interact with microbial targets.

Case Study: Antimicrobial Efficacy
A study conducted by MDPI demonstrated that various triazole derivatives, including those similar to our compound, showed moderate to high activity against several bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve the inhibition of fungal cytochrome P450 enzymes.

Table: Antimicrobial Activity of Related Triazole Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazineStaphylococcus aureus32 µg/mL
4-amino-5-(4-chlorophenyl)-triazoleEscherichia coli16 µg/mL
Triazole derivative XPseudomonas aeruginosa64 µg/mL

Anticancer Properties

Triazoles are also recognized for their anticancer potential. The incorporation of a piperazine moiety may enhance the interaction with cancer cell receptors.

Research Findings
A recent study highlighted that similar triazole-piperazine derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through the modulation of apoptotic pathways .

Table: Cytotoxicity of Triazole-Piperazine Derivatives

Compound NameCancer Cell LineIC50 (µM)
1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazineHeLa12.5
Triazole derivative YMCF710.0
Piperazine derivative ZA54915.0

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, triazoles have been reported to exhibit anti-inflammatory and analgesic effects. These effects are attributed to their ability to inhibit certain enzymes involved in inflammatory pathways.

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